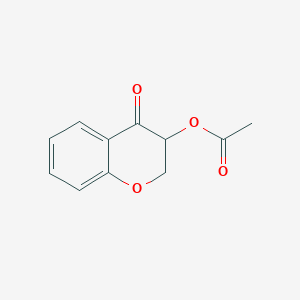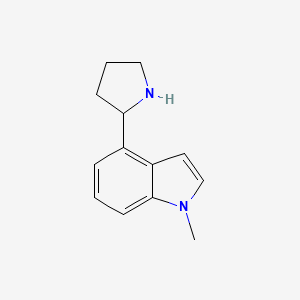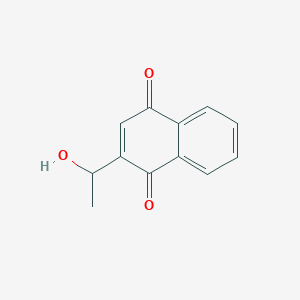
2-(1-Hydroxyethyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to the naphthalene-1,4-dione structure, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)naphthalene-1,4-dione can be achieved through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions. This method also provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are valuable in organic and medicinal chemistry. These reactions are efficient, selective, and can be scaled up for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinone structure, which is highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aromatic aldehydes, aromatic amines, and various catalysts such as L-proline and nano copper (II) oxide . The reactions are typically carried out under mild conditions, such as ambient temperature and solvent-free environments.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of various heterocyclic compounds. In biology and medicine, it exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is used as a fluorescent material in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields .
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets and pathways, including enzymes involved in cellular respiration and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-(1-Hydroxyethyl)naphthalene-1,4-dione include other hydroxy-substituted naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) .
Uniqueness: What sets this compound apart from other similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55720-84-8 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(1-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |
InChI-Schlüssel |
IFGYOGFPTOLNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



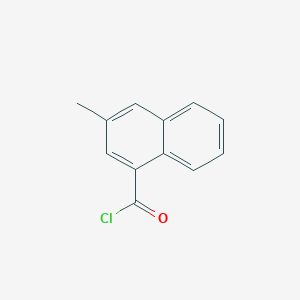

![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
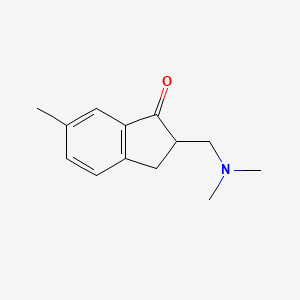
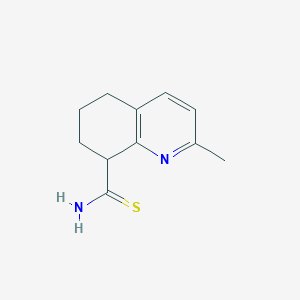
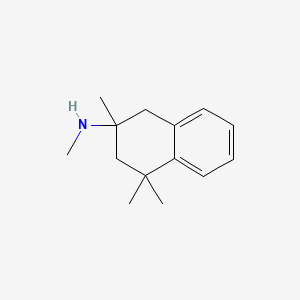
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)


